o-Tolidine dihydrochloride

Vue d'ensemble

Description

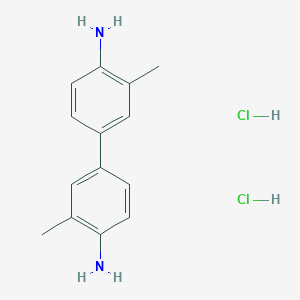

3,3’-Dimethylbenzidine dihydrochloride is an aromatic amine compound that exists as a white-to-reddish powder or crystals at room temperature. It is slightly soluble in water and soluble in ethanol, ether, and dilute acids . This compound is used primarily as an intermediate in the production of dyes and pigments . It is also known for its potential carcinogenic properties, as it has been shown to cause tumors in experimental animals .

Méthodes De Préparation

3,3’-Dimethylbenzidine dihydrochloride can be synthesized through various methods. One common synthetic route involves the reduction of 3,3’-dimethylbenzidine using hydrochloric acid to form the dihydrochloride salt . Industrial production methods typically involve the use of large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

3,3’-Dimethylbenzidine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: It can be reduced to form different reduced products.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Analytical Chemistry

Colorimetric Reagent

o-Tolidine dihydrochloride is widely used as a sensitive colorimetric reagent for detecting free chlorine in water and for measuring gold concentrations. The compound reacts with these substances to produce a color change, which can be quantitatively analyzed using spectrophotometry .

Water Testing

In water quality testing, o-tolidine is employed in test kits to determine chlorine levels, essential for monitoring sanitation in drinking water and swimming pools. It serves as an effective indicator due to its high sensitivity and specificity .

| Application | Methodology | Advantages |

|---|---|---|

| Free Chlorine Detection | Colorimetric analysis | High sensitivity |

| Gold Detection | Colorimetric analysis | Specific reaction with gold |

Dye Manufacturing

This compound is utilized as an intermediate in dye synthesis , particularly for producing azo dyes. It is incorporated into various dye formulations due to its ability to impart color and stability to the final products. The dye industry relies on o-tolidine for creating vibrant colors used in textiles and other materials .

Medical Diagnostics

Biological Staining

In medical laboratories, o-tolidine is a component of biological stains such as trypan blue, which is used for cell viability assays. This application is crucial for assessing cell health in various biological and clinical research settings .

Clinical Tests

this compound is also employed in diagnostic tests for detecting sugars and occult blood in urine samples. Its role as a reagent enhances the accuracy of these tests, making it valuable in clinical diagnostics .

Toxicological Studies

Despite its utility, this compound poses significant health risks. Studies have shown that exposure can lead to serious health issues, including carcinogenic effects. For instance, chronic exposure has been linked to urinary bladder cancer among workers in industries using this compound .

Case Study 1: Occupational Exposure

A study involving workers exposed to o-tolidine revealed a correlation between exposure levels and the incidence of urinary bladder cancer. Out of 49 workers studied over several years, multiple cases of cancer were documented, highlighting the need for stringent safety measures in workplaces using this chemical .

Case Study 2: Water Quality Monitoring

In a municipal water treatment facility, o-tolidine was used to monitor chlorine levels effectively. The facility reported improved compliance with health regulations due to the accurate readings provided by o-tolidine-based tests, demonstrating its practical application in public health safety measures .

Mécanisme D'action

The mechanism of action of 3,3’-Dimethylbenzidine dihydrochloride involves its interaction with various molecular targets and pathways. It has been shown to cause tumors in experimental animals by inducing mutations and promoting uncontrolled cell growth . The compound’s carcinogenic properties are attributed to its ability to form reactive intermediates that can damage DNA and other cellular components .

Comparaison Avec Des Composés Similaires

3,3’-Dimethylbenzidine dihydrochloride is similar to other aromatic amine compounds, such as:

3,3’-Dimethoxybenzidine: Another aromatic amine used in the production of dyes and pigments.

o-Tolidine: A related compound used as a colorimetric reagent for gold and free chlorine in water.

Compared to these similar compounds, 3,3’-Dimethylbenzidine dihydrochloride is unique in its specific applications and its potential carcinogenic properties .

Propriétés

Numéro CAS |

612-82-8 |

|---|---|

Formule moléculaire |

C14H17ClN2 |

Poids moléculaire |

248.75 g/mol |

Nom IUPAC |

4-(4-amino-3-methylphenyl)-2-methylaniline;hydrochloride |

InChI |

InChI=1S/C14H16N2.ClH/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;/h3-8H,15-16H2,1-2H3;1H |

Clé InChI |

YRSOHTBCCGDLSN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl.Cl |

SMILES canonique |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl |

Key on ui other cas no. |

60410-99-3 612-82-8 |

Description physique |

3,3' -dimethylbenzidine dihydrochloride is a light tan powder. (NTP, 1992) |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Numéros CAS associés |

119-93-7 (Parent) |

Solubilité |

10 to 50 mg/mL at 72° F (NTP, 1992) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the toxicological concerns surrounding 3,3'-dimethylbenzidine dihydrochloride?

A: 3,3'-dimethylbenzidine dihydrochloride (DMB) raises significant toxicological concerns due to its classification as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) []. Numerous studies demonstrate its carcinogenicity in animal models. In a 14-month study on F344/N rats, DMB administered through drinking water led to the development of both benign and malignant tumors in various organs, including the skin, liver, oral cavity, intestines, and lungs []. Notably, even at lower doses, the compound induced preneoplastic lesions and exacerbated nephropathy []. These findings, coupled with its structural similarity to the known human carcinogen benzidine, necessitate careful consideration of its potential risks [].

Q2: How does 3,3'-dimethylbenzidine dihydrochloride exert its carcinogenic effects?

A: While the exact mechanism of DMB's carcinogenicity isn't fully elucidated, research suggests it acts as a genotoxic carcinogen, directly damaging DNA. Studies show that DMB is mutagenic in Salmonella typhimurium strain TA98 in the presence of metabolic activation []. This indicates that metabolic processes transform DMB into reactive metabolites capable of interacting with and altering DNA structure, ultimately contributing to cancer development. Further evidence comes from its ability to induce sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells without metabolic activation []. These findings strongly suggest that DMB, potentially through its metabolites, disrupts DNA integrity and contributes to carcinogenesis.

Q3: What is the significance of the genetic toxicology studies conducted on 3,3'-dimethylbenzidine dihydrochloride?

A: The genetic toxicology studies on DMB provide critical insights into its potential to cause mutations and chromosomal damage, key events in cancer development. The positive results in the Ames test using Salmonella typhimurium strain TA98 with metabolic activation demonstrate that DMB can induce gene mutations [, ]. Similarly, its ability to cause sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells, both with and without metabolic activation, further underscores its genotoxic potential []. These findings, coupled with observations of sex-linked recessive lethal mutations in Drosophila melanogaster exposed to DMB [], provide strong evidence of its mutagenic properties and support its classification as a probable human carcinogen.

Q4: What are the occupational health implications of 3,3'-dimethylbenzidine dihydrochloride exposure?

A: Occupational exposure to DMB, primarily occurring during the production and use of pigments, poses considerable health risks to workers []. The compound is readily absorbed through inhalation and skin contact, potentially leading to harmful internal exposure []. Given its carcinogenic properties observed in animal studies [, ], minimizing workplace exposure is paramount. Implementing strict safety protocols, including the use of appropriate personal protective equipment and ensuring adequate ventilation in handling areas, is crucial to safeguard worker health. Regular monitoring of workplace air and surface contamination levels is also essential to ensure compliance with established occupational exposure limits and mitigate potential health risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.